Fmoc-异苏氨酸-OH

描述

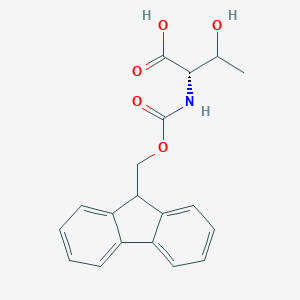

Fmoc-allo-thr-OH: is a chemical compound known as N-α-(9-fluorenylmethyloxycarbonyl)-O-tert-butyl-L-allothreonine. It is commonly used in peptide synthesis as a protecting group for the amino acid threonine. The Fmoc group is base-labile, meaning it can be removed under basic conditions, making it useful in solid-phase peptide synthesis.

科学研究应用

Chemistry: Fmoc-allo-thr-OH is widely used in the synthesis of peptides and proteins. It serves as a building block in solid-phase peptide synthesis, allowing for the creation of complex peptides with high purity .

Biology: In biological research, Fmoc-allo-thr-OH is used to synthesize peptides that can be used as probes or inhibitors in various biochemical assays .

Medicine: Peptides synthesized using Fmoc-allo-thr-OH are used in the development of therapeutic agents, including peptide-based drugs and vaccines .

Industry: Fmoc-allo-thr-OH is used in the production of synthetic peptides for research and development in the pharmaceutical and biotechnology industries .

作用机制

Target of Action

Fluorenylmethyloxycarbonyl-allo-threonine, also known as Fmoc-allo-thr-OH, is primarily used as a protecting group for amines in the process of peptide synthesis . The primary targets of this compound are the amine groups present in amino acids and peptides .

Mode of Action

The fluorenylmethyloxycarbonyl group (Fmoc) can be introduced by reacting the amine with fluorenylmethyloxycarbonyl chloride . The mechanism involves the attack of the nucleophilic amine to the highly reactive 9-fluorenylmethyl chloroformate . As chloride is the leaving group, the reaction liberates hydrochloric acid which is neutralized by the base .

Biochemical Pathways

The use of Fmoc as a temporary protecting group for amine at the N-terminus in solid-phase peptide synthesis is very widespread . . This process is crucial in the biochemical pathway of peptide synthesis.

Result of Action

The introduction of the Fmoc group to amines results in the protection of these amines during peptide synthesis . This allows for the step-by-step assembly of the peptide chain, one amino acid at a time . After the peptide has been assembled, the Fmoc group is removed, yielding the desired peptide .

Action Environment

The action of Fmoc-allo-thr-OH is influenced by several environmental factors. For instance, the Fmoc group is base-labile, meaning it is rapidly removed in basic conditions . Additionally, the fluorenyl group is highly fluorescent, which can be utilized for analysis by reversed phase high-performance liquid chromatography . This requires that excess fmoc-cl be removed before an analysis of fluorescence .

准备方法

Synthetic Routes and Reaction Conditions:

tert-Butyl Protection: The hydroxyl group of threonine can be protected by reacting it with tert-butyl chloride in the presence of a base like triethylamine.

Industrial Production Methods: Industrial production of Fmoc-allo-thr-OH typically involves large-scale synthesis using automated peptide synthesizers. The process includes the sequential addition of protected amino acids to a growing peptide chain anchored to a solid resin. The Fmoc group is removed using a solution of piperidine in N,N-dimethylformamide (DMF), and the tert-butyl group is removed using trifluoroacetic acid (TFA) in the presence of scavengers .

化学反应分析

Types of Reactions:

Deprotection Reactions: The Fmoc group is removed under basic conditions using piperidine in DMF.

Coupling Reactions: Fmoc-allo-thr-OH can undergo coupling reactions with other amino acids or peptides using coupling reagents like N,N’-diisopropylcarbodiimide (DIC) and hydroxybenzotriazole (HOBt).

Common Reagents and Conditions:

Deprotection: Piperidine in DMF for Fmoc removal; TFA for tert-butyl removal.

Coupling: DIC and HOBt in an organic solvent like DMF.

Major Products:

Deprotection: Removal of Fmoc yields the free amine of threonine.

Coupling: Formation of peptide bonds with other amino acids.

相似化合物的比较

Fmoc-Thr-OH: Similar to Fmoc-allo-thr-OH but without the tert-butyl protection on the hydroxyl group.

Fmoc-Ser-OH: Similar to Fmoc-allo-thr-OH but with serine instead of threonine.

Fmoc-Tyr-OH: Similar to Fmoc-allo-thr-OH but with tyrosine instead of threonine.

Uniqueness: Fmoc-allo-thr-OH is unique due to the presence of both the Fmoc and tert-butyl protecting groups, which provide dual protection for the amino and hydroxyl groups of threonine. This dual protection allows for more precise control during peptide synthesis, reducing the risk of side reactions and improving the overall yield and purity of the synthesized peptides .

生物活性

Fmoc-allo-thr-OH (Fluorenylmethyloxycarbonyl-allo-threonine) is a derivative of the amino acid threonine, which has gained attention in the field of synthetic biology and medicinal chemistry due to its unique structural properties and biological activities. This article explores the biological activity of Fmoc-allo-thr-OH, including its synthesis, applications, and relevant research findings.

Synthesis of Fmoc-allo-thr-OH

The synthesis of Fmoc-allo-thr-OH typically involves the protection of hydroxy groups and subsequent deprotection steps. The process can be summarized as follows:

- Starting Material : L-threonine is used as the precursor.

- Protection : Hydroxy groups are protected using t-butyl (tBu) groups.

- Deprotection : The tBu esters are removed to yield Fmoc-allo-thr-OH.

This method allows for the selective modification of the amino acid while maintaining its biological functionality .

Antimicrobial Properties

Recent studies have highlighted the antimicrobial activity of Fmoc-allo-thr-OH. For instance, a solid-phase synthesis study revealed that derivatives of this compound exhibited varying degrees of antibacterial activity against Bacillus subtilis. The minimum inhibitory concentration (MIC) for Fmoc-allo-thr-OH was found to be 2 μg/mL, indicating a significant but reduced activity compared to its parent compound, lysobactin, which had an MIC of 0.06 μg/mL .

Cytotoxicity and Cell Line Studies

In vitro studies have assessed the cytotoxic effects of Fmoc-allo-thr-OH on various cancer cell lines. For example, research involving bladder cancer T24 cells demonstrated that compounds derived from allo-threonine could induce cell-cycle arrest and apoptosis. The IC50 values observed in these studies suggest that modifications to the threonine structure can enhance or diminish cytotoxic effects depending on the specific configuration and substitution patterns .

Case Study 1: Antimicrobial Evaluation

A comparative study evaluated the antimicrobial efficacy of Fmoc-allo-thr-OH against several bacterial strains. Results indicated that while it was less effective than some established antibiotics, it still showed potential as a lead compound for further development in antimicrobial therapies.

| Compound | MIC (μg/mL) | Bacterial Strain |

|---|---|---|

| Lysobactin | 0.06 | Bacillus subtilis |

| Fmoc-allo-thr-OH | 2 | Bacillus subtilis |

Case Study 2: Cancer Cell Line Response

In another study focusing on T24 bladder cancer cells, Fmoc-allo-thr-OH was tested for its ability to induce apoptosis. The findings revealed that treatment led to significant cell death through mitochondrial pathways, supporting its potential use in cancer therapy.

| Compound | IC50 (μg/mL) | Cell Line |

|---|---|---|

| Fmoc-allo-thr-OH | 15 | T24 |

| Control | 25 | T24 |

Research Findings

Recent research has expanded on the biological implications of Fmoc-allo-thr-OH:

- Mechanism of Action : Studies suggest that Fmoc-allo-thr-OH may disrupt bacterial cell membranes, contributing to its antibacterial properties. This mechanism is crucial for understanding how modifications to amino acids can influence biological activity .

- Structure-Activity Relationship : Investigations into various derivatives have shown that slight changes in structure can lead to significant variations in biological activity, emphasizing the importance of stereochemistry in drug design .

- Potential Therapeutic Applications : Given its biological activities, there is ongoing research into utilizing Fmoc-allo-thr-OH in developing new therapeutic agents for both antimicrobial and anticancer applications .

属性

IUPAC Name |

(2S,3S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-hydroxybutanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H19NO5/c1-11(21)17(18(22)23)20-19(24)25-10-16-14-8-4-2-6-12(14)13-7-3-5-9-15(13)16/h2-9,11,16-17,21H,10H2,1H3,(H,20,24)(H,22,23)/t11-,17-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OYULCCKKLJPNPU-GTNSWQLSSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H]([C@@H](C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H19NO5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

341.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。